

(1R,2R)-ML-SI3: A Chemical Probe for Interrogating Lysosomal Function

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Compound of Interest

Compound Name: (1R,2R)-ML-SI3

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The lysosome is a critical cellular organelle responsible for degradation, recycling, and signaling. Its dysfunction is implicated in a growing number of human diseases, including lysosomal storage disorders and neurodegenerative diseases. Transient Receptor Potential Mucolipin 1 (TRPML1), a lysosomal cation channel, is a key regulator of lysosomal function, mediating the release of Ca^{2+} from the lysosomal lumen. The chemical probe **(1R,2R)-ML-SI3** has emerged as a potent and selective tool for studying the physiological roles of TRPML channels and for investigating the consequences of their inhibition on lysosomal and cellular homeostasis. This technical guide provides a comprehensive overview of **(1R,2R)-ML-SI3**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualization of the key signaling pathways it modulates.

Introduction to (1R,2R)-ML-SI3

(1R,2R)-ML-SI3, also known as (-)-trans-ML-SI3, is the (1R,2R)-enantiomer of the broader ML-SI3 compound mixture. It acts as a potent inhibitor of the TRPML cation channel family, with selectivity for TRPML1 and TRPML2 over TRPML3.^{[1][2]} Its ability to specifically block TRPML-mediated lysosomal Ca^{2+} efflux makes it an invaluable tool for dissecting the intricate signaling pathways governed by lysosomal function.^{[3][4]}

Mechanism of Action

Cryo-electron microscopy studies have revealed that ML-SI3 binds to a hydrophobic pocket within the TRPML1 channel pore, created by the S5 and S6 transmembrane segments and the PH1 domain.[3] This is the same binding site as the synthetic TRPML1 agonist ML-SA1. By occupying this pocket, **(1R,2R)-ML-SI3** acts as a competitive antagonist, preventing the channel from opening in response to synthetic agonists.[3] Notably, its inhibitory action does not interfere with the activation of TRPML1 by the endogenous phosphoinositide lipid, PI(3,5)P₂. [3] This specific mode of action allows for the nuanced investigation of different TRPML1 activation mechanisms.

Quantitative Data

The inhibitory potency of **(1R,2R)-ML-SI3** against the three human TRPML channel isoforms has been characterized using various techniques, including electrophysiology and calcium imaging. The following tables summarize the key quantitative data for **(1R,2R)-ML-SI3** and its related isomers.

Table 1: Inhibitory Concentration (IC₅₀) of **(1R,2R)-ML-SI3** against TRPML Isoforms

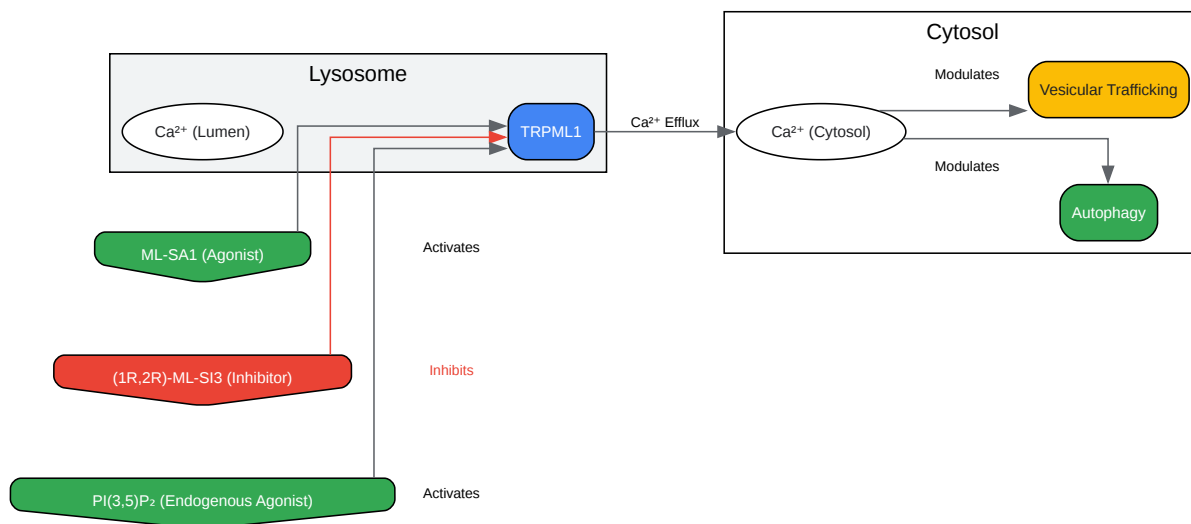
Isoform	IC ₅₀ (μM)
TRPML1	1.6[1]
TRPML2	2.3[1]
TRPML3	12.5[1]

Table 2: Activity Profile of ML-SI3 Isomers

Compound	Activity on TRPML1	Activity on TRPML2	Activity on TRPML3
(1R,2R)-ML-SI3	Inhibitor (IC_{50} = 1.6 μ M)[1]	Inhibitor (IC_{50} = 2.3 μ M)[1]	Weak Inhibitor (IC_{50} = 12.5 μ M)[1]
(1S,2S)-ML-SI3	Inhibitor (IC_{50} = 5.9 μ M)	Activator (EC_{50} = 2.7 μ M)	Activator (EC_{50} = 10.8 μ M)
(rel)-ML-SI3	Inhibitor (IC_{50} = 3.1 μ M)	Activator (EC_{50} = 3.3 μ M)	Inhibitor (IC_{50} = 28.5 μ M)
(cis)-ML-SI3	Inhibitor (IC_{50} = 18.5 μ M)	Activator (EC_{50} = 9.4 μ M)	Activator (EC_{50} = 29.0 μ M)

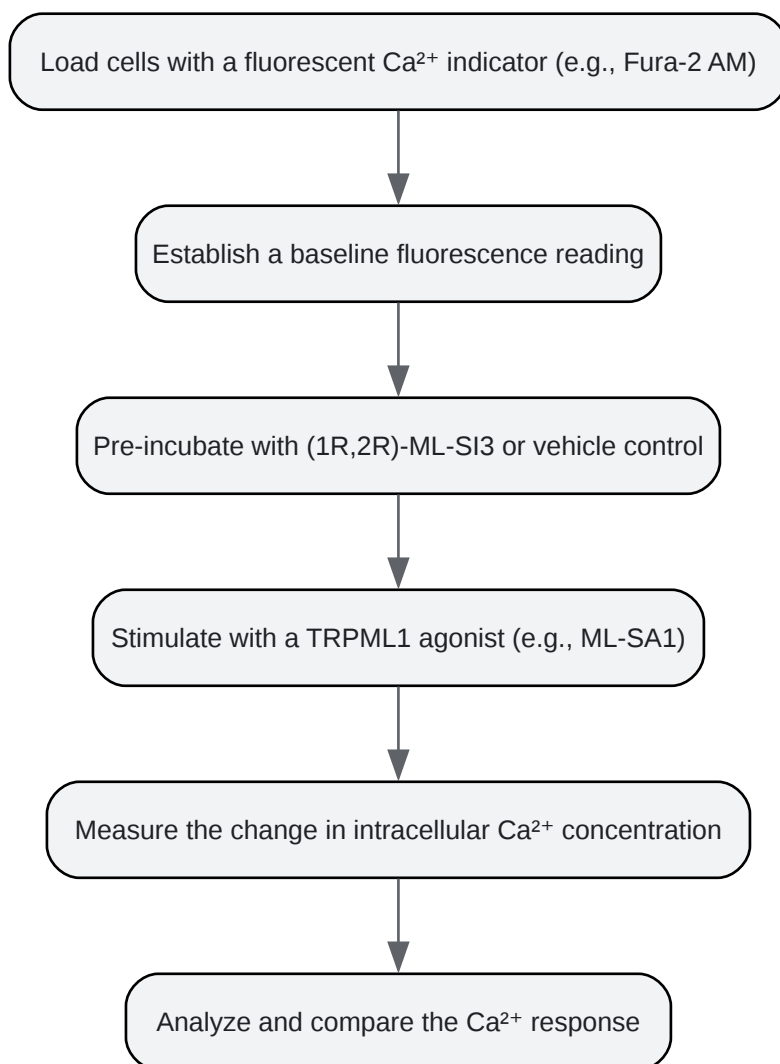
Signaling Pathways and Experimental Workflows

(1R,2R)-ML-SI3 is instrumental in elucidating the role of TRPML1 in various cellular processes. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving this chemical probe.



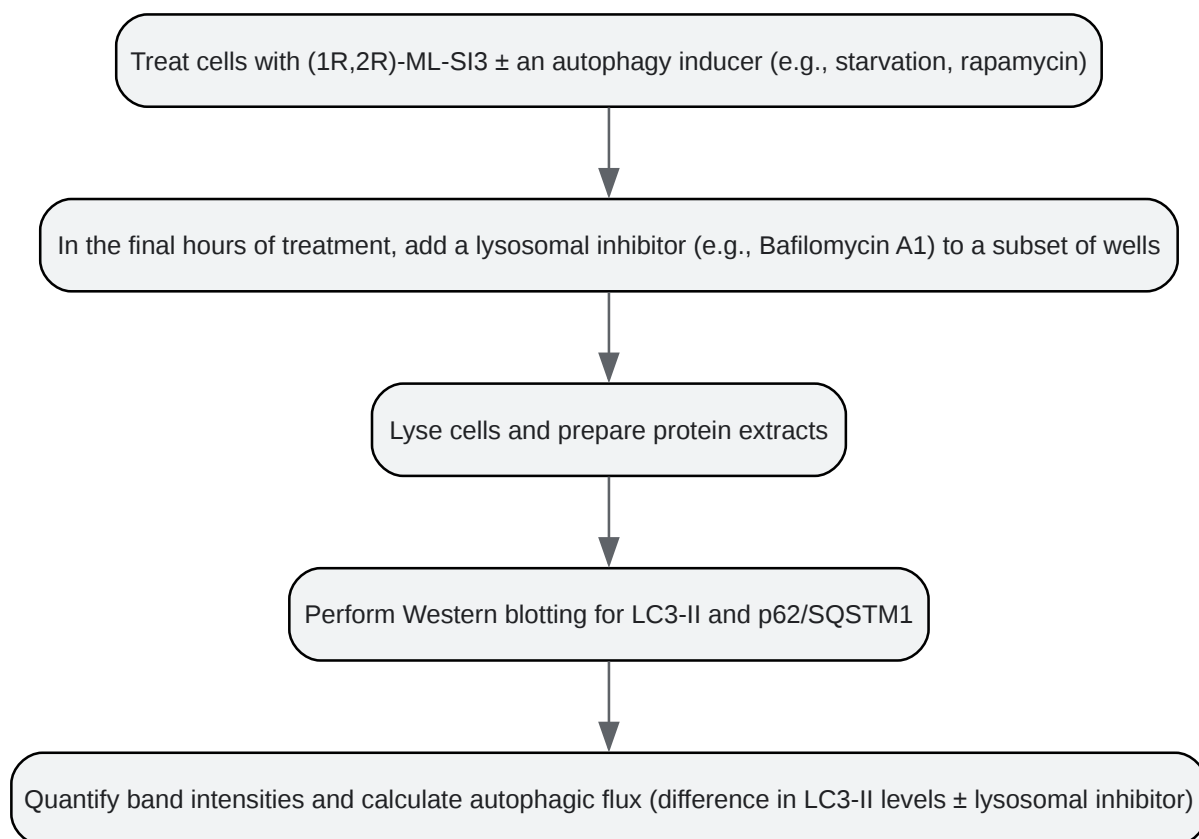
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TRPML1 Signaling and Inhibition by **(1R,2R)-ML-SI3**.



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Workflow for Lysosomal Calcium Release Assay.



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Workflow for Autophagy Flux Assay.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing **(1R,2R)-ML-SI3** to probe lysosomal function.

Preparation of (1R,2R)-ML-SI3 Stock Solution

- **Reconstitution:** **(1R,2R)-ML-SI3** is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO to a final concentration of 10 mM.
- **Storage:** Aliquot the stock solution into single-use volumes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Lysosomal Calcium Release Assay

This protocol is designed to measure the effect of **(1R,2R)-ML-SI3** on TRPML1-mediated lysosomal Ca^{2+} release in cultured cells.

- Cell Culture: Plate cells (e.g., HeLa, HEK293T) on a suitable imaging plate (e.g., 96-well black, clear-bottom plate) and grow to 70-80% confluency.
- Dye Loading:
 - Prepare a loading buffer containing a fluorescent Ca^{2+} indicator (e.g., 5 μM Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca^{2+} and Mg^{2+}).
 - Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
- Washing: Gently wash the cells twice with the physiological salt solution to remove excess dye.
- Compound Incubation:
 - Add the physiological salt solution containing the desired concentration of **(1R,2R)-ML-SI3** (e.g., 1-10 μM) or vehicle control (e.g., 0.1% DMSO) to the respective wells.
 - Incubate for 15-30 minutes at room temperature.
- Baseline Measurement: Measure the baseline fluorescence using a plate reader or fluorescence microscope equipped for live-cell imaging.
- Agonist Stimulation:
 - Prepare a solution of a TRPML1 agonist (e.g., 10 μM ML-SA1) in the physiological salt solution.
 - Add the agonist solution to the wells while continuously recording the fluorescence.
- Data Analysis:
 - Calculate the change in intracellular Ca^{2+} concentration based on the fluorescence intensity ratio (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for

single-wavelength dyes like Fluo-4).

- Compare the Ca^{2+} response in cells treated with **(1R,2R)-ML-SI3** to the vehicle-treated control cells to determine the extent of inhibition.

Autophagy Flux Assay by Western Blotting

This protocol assesses the impact of **(1R,2R)-ML-SI3** on the dynamic process of autophagy.

- Cell Treatment:
 - Plate cells in a multi-well plate and allow them to adhere.
 - Treat the cells with **(1R,2R)-ML-SI3** at the desired concentration (e.g., 10 μM) under basal conditions or in the presence of an autophagy inducer (e.g., starvation by incubating in Earle's Balanced Salt Solution, or treatment with 1 μM rapamycin).
 - For each condition, have a parallel set of wells that will be treated with a lysosomal inhibitor.
- Lysosomal Inhibition:
 - In the last 2-4 hours of the treatment period, add a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 μM) to the designated wells. This will block the degradation of autophagosomes.
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Collect the lysates and determine the protein concentration using a standard assay (e.g., BCA assay).
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.

- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1, along with a loading control (e.g., GAPDH or β -actin).
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities for LC3-II and p62.
 - Normalize the protein levels to the loading control.
 - Autophagic flux is determined by the difference in the amount of LC3-II that accumulates in the presence versus the absence of the lysosomal inhibitor. A decrease in this difference upon treatment with **(1R,2R)-ML-SI3** indicates an inhibition of autophagic flux.

Measurement of Lysosomal pH

This protocol describes a method to assess whether **(1R,2R)-ML-SI3** affects lysosomal acidity.

- Probe Loading:
 - Plate cells on a glass-bottom imaging dish.
 - Load the cells with a pH-sensitive lysosomal probe. This can be a ratiometric dye like LysoSensor Yellow/Blue Dextran or a genetically encoded sensor like LAMP1-pHluorin.
 - For LysoSensor Yellow/Blue Dextran, incubate the cells with the probe for 4-12 hours to allow for its uptake and accumulation in lysosomes, followed by a chase period in probe-free media.

- Compound Treatment:
 - Treat the cells with **(1R,2R)-ML-SI3** (e.g., 10 μ M) or vehicle control for the desired duration.
- Imaging:
 - Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.
 - For ratiometric probes, acquire images at both excitation or emission wavelengths.
- Calibration Curve:
 - To obtain quantitative pH values, a calibration curve must be generated.
 - Treat a separate set of probe-loaded cells with a mixture of ionophores (e.g., nigericin and monensin) in a series of buffers with known pH values. This will equilibrate the lysosomal pH with the extracellular pH.
 - Measure the fluorescence ratio at each known pH to generate a standard curve.
- Data Analysis:
 - Calculate the fluorescence ratio for each lysosome in the experimental and control cells.
 - Convert the fluorescence ratios to pH values using the calibration curve.
 - Compare the lysosomal pH in **(1R,2R)-ML-SI3**-treated cells to that of control cells.

Conclusion

(1R,2R)-ML-SI3 is a powerful and specific chemical probe for the study of TRPML channels and their role in lysosomal function. Its well-characterized mechanism of action and inhibitory profile make it an essential tool for researchers in cell biology, neuroscience, and drug discovery. The protocols and data presented in this guide provide a solid foundation for the effective use of **(1R,2R)-ML-SI3** to unravel the complex biology of the lysosome and its contribution to human health and disease.

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